molecular formula C9H11NO B13164510 (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol

(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol

Cat. No.: B13164510
M. Wt: 149.19 g/mol
InChI Key: FZUMQCKAVKSWLQ-SECBINFHSA-N
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Description

(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol is a chiral compound belonging to the class of tetrahydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the reduction of isoquinoline using sodium borohydride in the presence of a chiral catalyst can yield this compound. Another method involves the hydrogenation of isoquinoline derivatives under specific conditions to obtain the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoquinolines, fully saturated tetrahydroisoquinolines, and quinoline derivatives.

Scientific Research Applications

(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of alkaloids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of advanced materials, including polymers and nanocomposites.

Mechanism of Action

The mechanism of action of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to interact with neurotransmitter receptors, influencing neurological pathways. The compound’s chiral nature allows it to exhibit enantioselective interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-2-Isopropyl-5-methylcyclohexanone
  • (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine

Uniqueness

(5R)-5,6,7,8-Tetrahydroisoquinolin-5-ol is unique due to its specific chiral configuration and the presence of a hydroxyl group at the 5-position. This structural feature distinguishes it from other tetrahydroisoquinolines and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(5R)-5,6,7,8-tetrahydroisoquinolin-5-ol

InChI

InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2/t9-/m1/s1

InChI Key

FZUMQCKAVKSWLQ-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C=NC=C2)O

Canonical SMILES

C1CC(C2=C(C1)C=NC=C2)O

Origin of Product

United States

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